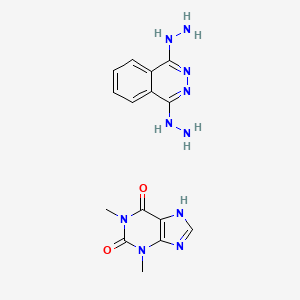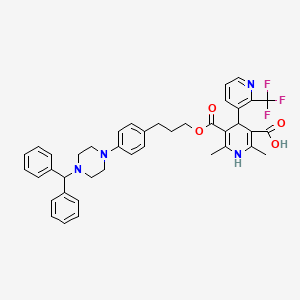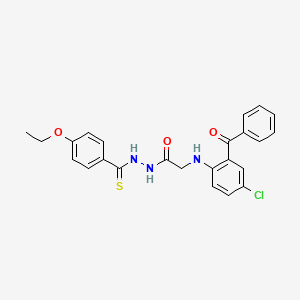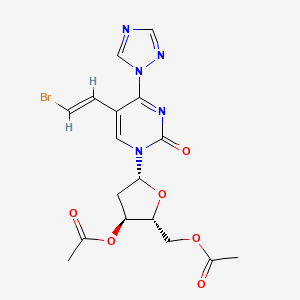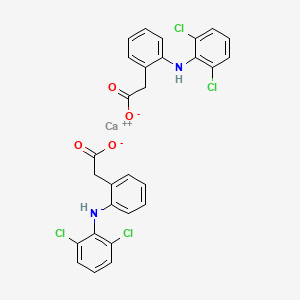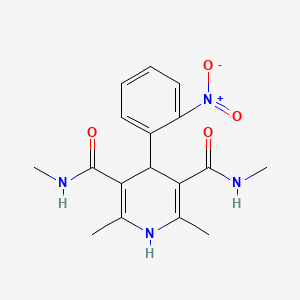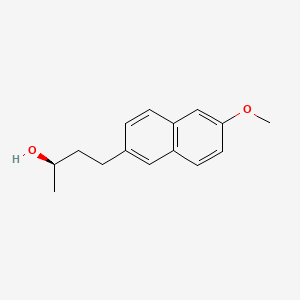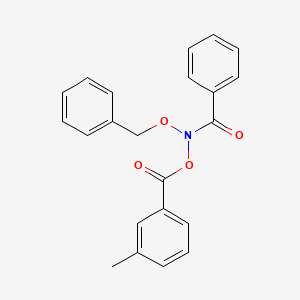
Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the 3-Methylbenzoyl Group: This step involves the acylation of the benzamide core using 3-methylbenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylmethoxy Group: The final step is the etherification of the benzamide with phenylmethanol using a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzamide derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific interactions with biological targets. Typically, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, used widely in medicinal chemistry.
N-Methylbenzamide: A derivative with a methyl group attached to the nitrogen.
N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen.
Uniqueness
Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both 3-methylbenzoyl and phenylmethoxy groups, which may confer distinct chemical and biological properties compared to simpler benzamide derivatives.
Propiedades
Número CAS |
357204-49-0 |
|---|---|
Fórmula molecular |
C22H19NO4 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[benzoyl(phenylmethoxy)amino] 3-methylbenzoate |
InChI |
InChI=1S/C22H19NO4/c1-17-9-8-14-20(15-17)22(25)27-23(21(24)19-12-6-3-7-13-19)26-16-18-10-4-2-5-11-18/h2-15H,16H2,1H3 |
Clave InChI |
QWFWOIKZKXXQHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)ON(C(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


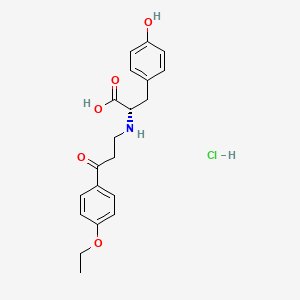


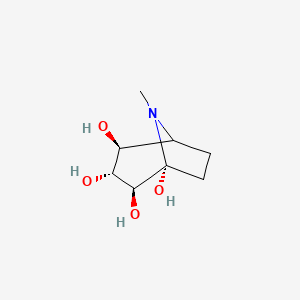
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
